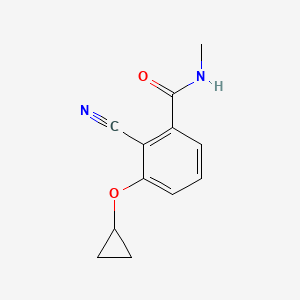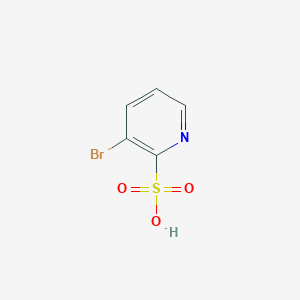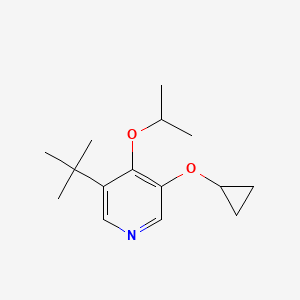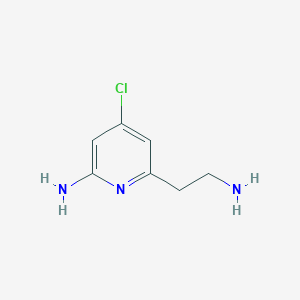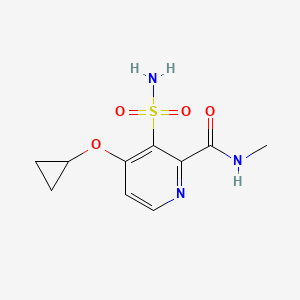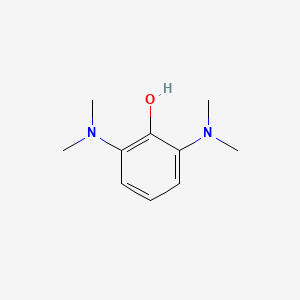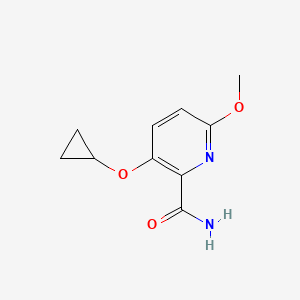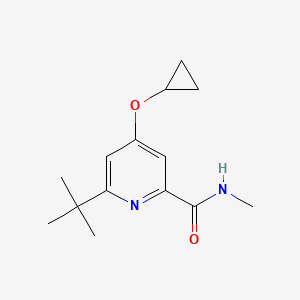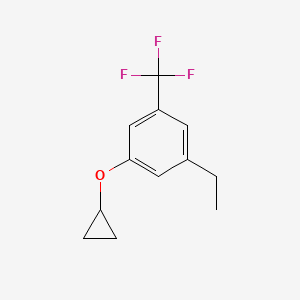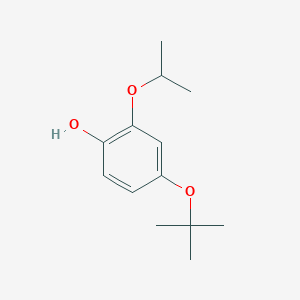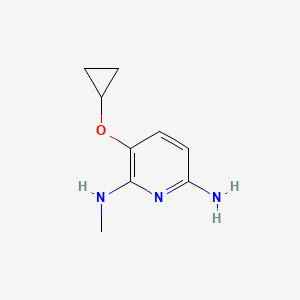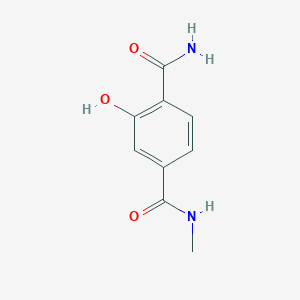
3-Hydroxy-N1-methylterephthalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-1-N-METHYLBENZENE-1,4-DICARBOXAMIDE typically involves the reaction of 3-hydroxybenzoic acid with N-methylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures a high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the reaction rate and minimize side reactions .
化学反応の分析
Types of Reactions
3-HYDROXY-1-N-METHYLBENZENE-1,4-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 3-oxo-1-N-methylbenzene-1,4-dicarboxamide.
Reduction: Formation of 3-hydroxy-1-N-methylbenzene-1,4-diamine.
Substitution: Formation of various substituted benzamides depending on the substituent introduced.
科学的研究の応用
3-HYDROXY-1-N-METHYLBENZENE-1,4-DICARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-HYDROXY-1-N-METHYLBENZENE-1,4-DICARBOXAMIDE involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The amide group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity .
類似化合物との比較
Similar Compounds
3-Hydroxybenzamide: Lacks the N-methyl group.
N-Methylbenzamide: Lacks the hydroxyl group.
Benzamide: Lacks both the hydroxyl and N-methyl groups.
Uniqueness
3-HYDROXY-1-N-METHYLBENZENE-1,4-DICARBOXAMIDE is unique due to the presence of both the hydroxyl and N-methyl groups, which confer distinct chemical and biological properties. These functional groups allow for specific interactions with molecular targets, making this compound valuable in various research applications .
特性
分子式 |
C9H10N2O3 |
|---|---|
分子量 |
194.19 g/mol |
IUPAC名 |
2-hydroxy-4-N-methylbenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C9H10N2O3/c1-11-9(14)5-2-3-6(8(10)13)7(12)4-5/h2-4,12H,1H3,(H2,10,13)(H,11,14) |
InChIキー |
CNTMNOHYUIBGCK-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=CC(=C(C=C1)C(=O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


